Cas no 343-20-4 (1-(Trifluoromethyl)-10H-phenothiazine)
1-(Trifluoromethyl)-10H-phenothiazine Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine, 1-(trifluoromethyl)-
- 1-(trifluoromethyl)-10h-phenothiazine
- 343-20-4
- trifluoromethyl-phenothiazine
- AZSIPSZDDPHYPD-UHFFFAOYSA-N
- DTXSID40870426
- SCHEMBL1080885
- 1-(Trifluoromethyl)-10H-phenothiazine
-
- Inchi: 1S/C13H8F3NS/c14-13(15,16)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)18-11/h1-7,17H
- InChI Key: AZSIPSZDDPHYPD-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2NC2C(C(F)(F)F)=CC=CC1=2
Computed Properties
- Exact Mass: 267.03295492g/mol
- Monoisotopic Mass: 267.03295492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 37.3Ų
1-(Trifluoromethyl)-10H-phenothiazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T343205-25mg |
1-(Trifluoromethyl)-10H-phenothiazine |
343-20-4 | 25mg |
$207.00 | 2023-05-17 | ||
| TRC | T343205-100mg |
1-(Trifluoromethyl)-10H-phenothiazine |
343-20-4 | 100mg |
$620.00 | 2023-05-17 | ||
| TRC | T343205-250mg |
1-(Trifluoromethyl)-10H-phenothiazine |
343-20-4 | 250mg |
$1235.00 | 2023-05-17 | ||
| TRC | T343205-1g |
1-(Trifluoromethyl)-10H-phenothiazine |
343-20-4 | 1g |
$ 3000.00 | 2023-09-05 | ||
| TRC | T343205-1000mg |
1-(Trifluoromethyl)-10H-phenothiazine |
343-20-4 | 1g |
$3691.00 | 2023-05-17 |
1-(Trifluoromethyl)-10H-phenothiazine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 1-(Trifluoromethyl)-10H-phenothiazine
Introduction to 10H-Phenothiazine, 1-(trifluoromethyl)- (CAS No. 343-20-4)
10H-Phenothiazine, 1-(trifluoromethyl)-, identified by its CAS number 343-20-4, is a heterocyclic organic compound belonging to the phenothiazine class. This compound features a fused benzene and thiophene ring system with a trifluoromethyl substituent at the 1-position. Its unique structural and electronic properties make it a subject of significant interest in pharmaceutical research, particularly for its potential applications in medicinal chemistry and drug development.
The molecular structure of 10H-Phenothiazine, 1-(trifluoromethyl)- consists of a phenothiazine core, which is known for its broad spectrum of biological activities. The presence of the trifluoromethyl group introduces additional electronic and steric effects, influencing the compound's reactivity and interactions with biological targets. This modification has been strategically employed to enhance binding affinity, metabolic stability, and pharmacokinetic profiles in drug candidates.
In recent years, 10H-Phenothiazine derivatives have garnered attention due to their demonstrated efficacy in various therapeutic areas. The trifluoromethyl group, in particular, is a well-known pharmacophore that can improve the bioavailability and lipophilicity of small molecules. Studies have shown that compounds incorporating this moiety often exhibit enhanced binding to protein targets, making them promising candidates for further development.
One of the most compelling aspects of 10H-Phenothiazine, 1-(trifluoromethyl)- is its potential application in the treatment of neurological disorders. Phenothiazine derivatives are well-documented for their antipsychotic, antiemetic, and sedative properties. The introduction of the trifluoromethyl group at the 1-position may modulate these effects, potentially leading to more refined therapeutic outcomes. Current research is exploring its role in developing novel antipsychotic agents with improved side-effect profiles.
Moreover, the structural framework of 10H-Phenothiazine, 1-(trifluoromethyl)- has been investigated for its interaction with various enzymes and receptors. The trifluoromethyl substituent can influence electron density distribution, affecting how the molecule interacts with biological targets such as G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter synthesis. This has opened up avenues for designing selective modulators with therapeutic potential.
The synthesis of 10H-Phenothiazine, 1-(trifluoromethyl)- involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies have been employed to introduce the trifluoromethyl group efficiently, ensuring scalability for pharmaceutical production. These methods often involve palladium-catalyzed cross-coupling reactions or direct fluorination techniques, which are critical for achieving the desired regioselectivity and yield.
Recent advancements in computational chemistry have further enhanced the understanding of 10H-Phenothiazine derivatives, including 10H-Phenothiazine, 1-(trifluoromethyl)-. Molecular modeling studies have revealed insights into how the trifluoromethyl group affects molecular interactions at the atomic level. These simulations have been instrumental in guiding experimental design and optimizing lead compounds for clinical trials.
The pharmacological profile of 10H-Phenothiazine, 1-(trifluoromethyl)- is being actively studied in preclinical models to assess its efficacy and safety. Initial findings suggest that this compound exhibits promising activity against neurological disorders without significant side effects observed in earlier phenothiazine analogs. This aligns with broader trends in drug development aimed at improving therapeutic outcomes while minimizing adverse effects.
In conclusion,10H-Phenothiazine, 1-(trifluoromethyl)- (CAS No. 343-20-4) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. The strategic incorporation of a trifluoromethyl group has enhanced its pharmacological properties, making it a valuable scaffold for developing new drugs. As research continues to uncover new applications for this compound,10H-Phenothiazine derivatives are poised to play a crucial role in addressing unmet medical needs across multiple therapeutic areas.
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